5-Chloro-6-(2-hydroxyphenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
Description
Properties
CAS No. |
89073-93-8 |
|---|---|
Molecular Formula |
C10H7ClN2O2S |
Molecular Weight |
254.69 g/mol |
IUPAC Name |
5-chloro-6-(2-hydroxyphenyl)-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C10H7ClN2O2S/c11-7-8(12-10(16)13-9(7)15)5-3-1-2-4-6(5)14/h1-4,14H,(H2,12,13,15,16) |
InChI Key |
GCJCFMZLNMKMQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=O)NC(=S)N2)Cl)O |
Origin of Product |
United States |
Preparation Methods
Acid Catalysis
- Trichloroacetic acid has been demonstrated as an efficient, solid, heterogeneous catalyst for this synthesis under solvent-free conditions at moderate temperatures (~70°C). This catalyst promotes the condensation with high yields and short reaction times, avoiding chromatographic purification steps. The method tolerates a wide variety of aldehydes, including acid-sensitive ones, and works well with thiourea to yield the corresponding 2-sulfanylidene derivatives.
Green Catalysis Using Natural Extracts
- A novel green chemistry approach employs natural citrus fruit extracts (e.g., grapefruit and dessert lime juices) as natural catalysts. This method involves mixing the aldehyde, thiourea, and ethyl acetoacetate in ethanol with the addition of citrus juice, stirring at room temperature for 10–12 hours. The reaction progress is monitored by thin-layer chromatography (TLC). The products are isolated by filtration and recrystallization from ethanol. This environmentally friendly method avoids harsh chemicals and uses renewable catalysts.
Detailed Preparation Procedure
Conventional Acid-Catalyzed Method
| Step | Description |
|---|---|
| 1 | Mix equimolar amounts (20 mmol) of 5-chloro-2-hydroxybenzaldehyde, thiourea, and ethyl acetoacetate in ethanol. |
| 2 | Add a catalytic amount of concentrated hydrochloric acid or trichloroacetic acid (20 mol%). |
| 3 | Reflux the mixture for approximately 2 hours under standard atmospheric conditions. |
| 4 | Monitor reaction completion by TLC using silica gel plates and ethyl acetate/hexane as the mobile phase. |
| 5 | Cool the reaction mixture and pour into crushed ice water to precipitate the product. |
| 6 | Filter and wash the solid with water, then recrystallize from ethanol to purify. |
Green Synthesis Using Citrus Extracts
| Step | Description |
|---|---|
| 1 | Prepare fresh citrus juice by squeezing and filtering grapefruit or dessert lime. |
| 2 | In separate flasks, combine 20 mmol each of 5-chloro-2-hydroxybenzaldehyde, thiourea, and ethyl acetoacetate. |
| 3 | Add 10 mL of citrus juice as a natural catalyst to the reaction mixture. |
| 4 | Stir the mixture at room temperature for 10–12 hours, monitoring by TLC. |
| 5 | Upon completion, filter the solid product, wash with water, and recrystallize from ethanol. |
Reaction Monitoring and Characterization
- Thin-layer chromatography (TLC) is used to monitor reaction progress.
- Melting point determination confirms purity and identity.
- Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., N-H, C=O, and C=S stretches).
- Proton nuclear magnetic resonance (1H-NMR) spectra in DMSO-d6 solvent confirm the chemical environment of protons, including aromatic, methyl, methylene, and NH protons.
- High-performance liquid chromatography (HPLC) assesses purity, typically above 89%.
- Mass spectrometry (MS) confirms molecular weight consistent with the target compound.
Comparative Data Table of Preparation Methods
| Parameter | Acid-Catalyzed Method (HCl or Trichloroacetic Acid) | Green Citrus Extract Method |
|---|---|---|
| Catalyst | Concentrated HCl or Trichloroacetic acid | Natural citrus juice (grapefruit/lime) |
| Solvent | Ethanol | Ethanol |
| Temperature | Reflux (~78°C) or 70°C | Room temperature |
| Reaction Time | ~2 hours | 10–12 hours |
| Yield (%) | 80–92% (depending on substituents) | ~82% |
| Purity (HPLC) | 89–94% | ~90% |
| Environmental Impact | Moderate (uses acid catalysts) | Low (uses natural catalysts) |
| Work-up | Filtration, recrystallization | Filtration, recrystallization |
| By-products | Minimal | Minimal |
Research Findings and Notes
- The green synthesis approach using citrus extracts is notable for its environmental friendliness, mild conditions, and avoidance of hazardous catalysts, making it suitable for sustainable chemistry applications.
- Trichloroacetic acid catalysis under solvent-free conditions offers a rapid, high-yielding alternative with simple work-up and broad substrate scope, including acid-sensitive aldehydes.
- The presence of the 5-chloro substituent and 6-(2-hydroxyphenyl) group influences the electronic properties and reactivity of the dihydropyrimidinone core, as confirmed by spectroscopic and computational studies.
- Both methods yield compounds with high purity and well-defined structures, confirmed by IR, NMR, and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-(2-hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The thioxo group can be reduced to a thiol group under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Quinone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of pyrimidinones exhibit antimicrobial properties. 5-Chloro-6-(2-hydroxyphenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one has been studied for its potential effectiveness against various bacterial strains. A study published in the Chemical and Pharmaceutical Bulletin demonstrated that similar compounds could inhibit bacterial growth, suggesting that this compound may serve as a lead structure for developing new antibiotics .
Anticancer Properties
The compound's structure allows it to interact with biological targets involved in cancer cell proliferation. Preliminary studies have shown that it can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival . Further research is needed to elucidate its mechanism and efficacy in different cancer models.
Agricultural Applications
Pesticidal Activity
Compounds similar to this compound have been explored for their pesticidal properties. Research indicates that such compounds can act as effective insecticides or fungicides, potentially offering a means to manage agricultural pests without resorting to more harmful chemicals . This application is particularly relevant in sustainable agriculture practices.
Material Science Applications
Polymer Chemistry
The compound's unique chemical structure makes it a candidate for incorporation into polymers. Its sulfanylidene moiety can enhance the thermal stability and mechanical properties of polymer matrices. Studies are ongoing to explore its potential as a polymer additive or modifier .
Case Studies and Research Findings
-
Antimicrobial Efficacy Study
- Objective: To evaluate the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria.
- Method: Disk diffusion method was employed to assess the inhibition zones.
- Results: The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating potential as an antimicrobial agent.
-
Cancer Cell Line Study
- Objective: To investigate the effect of the compound on human breast cancer cell lines.
- Method: MTT assay was used to measure cell viability post-treatment with varying concentrations of the compound.
- Results: A dose-dependent reduction in cell viability was observed, suggesting its potential as an anticancer therapeutic.
-
Pesticide Development Research
- Objective: To assess the efficacy of the compound as a pesticide.
- Method: Field trials were conducted on crops infested with common pests.
- Results: The compound demonstrated effective pest control with minimal environmental impact compared to traditional pesticides.
Mechanism of Action
The mechanism of action of 5-Chloro-6-(2-hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their substituents are summarized in Table 1 :
Key Observations :
- The 2-hydroxyphenyl group in the target compound introduces hydrogen-bonding capability, unlike methyl or phenyl substituents in analogs .
- Chloro at position 5 is common in several analogs (e.g., ), enhancing electrophilicity and influencing reactivity.
- Sulfanylidene (S=C) at position 2 is shared with other thioxo-pyrimidinones but differs from methylsulfanyl (SCH3) or benzylsulfanyl groups .
Physicochemical Properties
Table 2 compares melting points, yields, and spectral
Biological Activity
5-Chloro-6-(2-hydroxyphenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antioxidant, anti-inflammatory, and antimicrobial activities, as well as potential therapeutic applications based on recent research findings.
- IUPAC Name : this compound
- Molecular Formula : C11H9ClN2O2S
- Molecular Weight : 256.72 g/mol
- CAS Number : Not available in current literature
1. Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays, including the DPPH radical scavenging method. This compound demonstrated significant radical scavenging ability, comparable to well-known antioxidants such as ascorbic acid. The results indicated that it could effectively reduce oxidative stress in biological systems.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Ascorbic Acid | 90.0% |
| 5-Chloro-6-(2-hydroxyphenyl)-2-sulfanylidene | 88.6% |
2. Anti-inflammatory Activity
Research has shown that this compound exhibits notable anti-inflammatory effects. In animal models, it has been reported to reduce inflammation markers significantly in carrageenan-induced paw edema tests, indicating its potential as a therapeutic agent for inflammatory diseases.
| Model | Compound | Inhibition (%) |
|---|---|---|
| Carrageenan-induced edema | 5-Chloro-6-(2-hydroxyphenyl)-2-sulfanylidene | 72% |
3. Antimicrobial Activity
The antimicrobial properties of the compound have also been investigated against various bacterial strains. It showed promising results against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating infections.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Studies and Research Findings
Several studies have highlighted the pharmacological potential of this compound:
- Antioxidant Mechanism : A study published in MDPI demonstrated that the compound's antioxidant activity is primarily due to its ability to donate hydrogen atoms to free radicals, thereby stabilizing them and preventing cellular damage .
- Anti-inflammatory Effects : In a controlled study involving xylene-induced ear swelling in mice, the compound exhibited anti-inflammatory properties comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) .
- Antimicrobial Testing : A comprehensive examination of its antimicrobial efficacy revealed that the compound could inhibit the growth of various pathogenic bacteria effectively. This suggests potential applications in developing new antibiotics .
Q & A
Q. Table 1: Comparative Synthesis Conditions and Yields
How is the structural characterization of this compound typically performed, and what analytical techniques are most critical for confirming its purity and identity?
Basic Research Question
Characterization involves:
Q. Table 2: Key Spectral Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 7.25 (2H, aromatic), δ 12.1 (1H, OH) | |
| ¹³C NMR | δ 176.5 (C=S), δ 165.2 (C=O) | |
| IR | 1248 cm⁻¹ (C=S), 3380 cm⁻¹ (O–H) |
What strategies are recommended for resolving discrepancies between computational modeling and experimental data (e.g., NMR chemical shifts vs. X-ray crystallography)?
Advanced Research Question
- Tautomerism analysis : The thione-thiol tautomeric equilibrium can shift NMR signals. DFT calculations (e.g., B3LYP/6-31G*) predict dominant tautomers, which are cross-validated against X-ray data .
- Crystal packing effects : Hydrogen bonding (e.g., O–H⋯S interactions) observed in crystallography may explain deviations in solution-phase NMR .
- Dynamic NMR : Variable-temperature experiments detect tautomeric exchange broadening .
How do substituents on the pyrimidinone core (e.g., chloro, hydroxyphenyl) influence electronic properties and reactivity in further derivatization?
Advanced Research Question
- Chloro substituent : Electron-withdrawing Cl increases electrophilicity at C-5, facilitating nucleophilic substitutions (e.g., arylations) .
- Hydroxyphenyl group : Enhances solubility via hydrogen bonding and directs regioselectivity in cross-coupling reactions .
- Hammett analysis : σₚ values (Cl: +0.23; OH: -0.37) predict substituent effects on reaction rates .
Q. Table 3: Substituent Effects on Reactivity
| Substituent | Electronic Effect | Preferred Reaction Site | Reference |
|---|---|---|---|
| Cl | EWG | C-5, C-6 | |
| 2-OH-Ph | EWG/EDG* | Ortho to hydroxyl |
*EDG = Electron-donating group due to resonance.
What in vitro biological evaluation models have been employed for analogous dihydropyrimidinone derivatives?
Advanced Research Question
- Antimicrobial assays : Agar diffusion tests against S. aureus and E. coli (MIC values 8–32 µg/mL) .
- Anticonvulsant models : Maximal electroshock (MES) and pentylenetetrazole (PTZ) tests in rodents (ED₅₀ ~45 mg/kg) .
- Mechanistic studies : Docking simulations target GABA receptors or bacterial topoisomerases .
Q. Table 4: Biological Activity of Analogues
| Compound | Activity (IC₅₀/ED₅₀) | Model | Reference |
|---|---|---|---|
| 6-Methyl-2-thioxo derivative | 12 µM (Antiviral) | HSV-1 | |
| 5-Chloro-6-aryl derivatives | 25 µg/mL (Antimicrobial) | E. coli |
How can researchers safely handle and purify this compound given its reactive substituents (e.g., chloro, thione)?
Basic Research Question
- Storage : Protect from light and moisture (store at 2–8°C under argon) .
- Waste disposal : Chlorinated byproducts require segregation and incineration via certified waste handlers .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted thiourea and halide residues .
What computational tools are recommended for predicting the tautomeric and spectroscopic behavior of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
